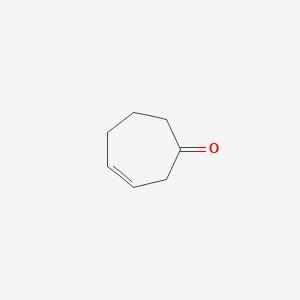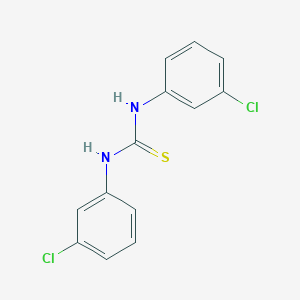
N,N'-Bis(3-chlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(3-chlorophenyl)thiourea, commonly known as BPU, is an organic compound that has been extensively studied due to its potential applications in scientific research. BPU is a thiourea derivative that has been synthesized and used for various purposes, including as a pesticide and as a tool for studying the physiological and biochemical effects of thioureas.
Mecanismo De Acción
BPU's mechanism of action involves the inhibition of thyroid peroxidase, which is responsible for the synthesis of thyroid hormones. By inhibiting this enzyme, BPU reduces the production of thyroid hormones, leading to hypothyroidism. This inhibition has been shown to be reversible, with thyroid function returning to normal levels once BPU is removed.
Biochemical and Physiological Effects
BPU has been shown to have a range of biochemical and physiological effects on the body. In animal studies, BPU has been shown to reduce the levels of thyroid hormones in the blood, leading to hypothyroidism. This reduction in thyroid hormones has been associated with a decrease in body weight and an increase in cholesterol levels. BPU has also been shown to affect the reproductive system, with studies showing a decrease in sperm count and motility in male rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPU has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be easily synthesized and purified. BPU's ability to inhibit thyroid peroxidase makes it a useful tool for studying the physiological and biochemical effects of thioureas on the body. However, BPU's effects on the body are not specific to thyroid peroxidase, and it may have other non-specific effects that can complicate experimental results.
Direcciones Futuras
There are several potential future directions for the study of BPU. One area of interest is the development of more specific inhibitors of thyroid peroxidase that can be used to study the enzyme's role in thyroid hormone synthesis. Another area of interest is the study of BPU's effects on other physiological systems, such as the immune system. Additionally, the use of BPU in the treatment of thyroid disorders, such as hyperthyroidism, warrants further investigation.
Conclusion
In conclusion, BPU is an organic compound that has been extensively studied for its potential applications in scientific research. BPU's ability to inhibit thyroid peroxidase makes it a useful tool for studying the physiological and biochemical effects of thioureas on the body. While BPU has several advantages for use in lab experiments, its non-specific effects on the body may complicate experimental results. Further research is needed to fully understand BPU's potential applications in scientific research and its effects on the body.
Métodos De Síntesis
BPU can be synthesized through a reaction between 3-chloroaniline and thiourea. The reaction involves the condensation of the two compounds in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BPU has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, thyroid peroxidase, which is responsible for the synthesis of thyroid hormones. This inhibition has been shown to affect the thyroid gland's function, leading to hypothyroidism. BPU has also been used as a tool to study the physiological and biochemical effects of thioureas on the body.
Propiedades
Número CAS |
1219-84-7 |
|---|---|
Nombre del producto |
N,N'-Bis(3-chlorophenyl)thiourea |
Fórmula molecular |
C13H10Cl2N2S |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
1,3-bis(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
Clave InChI |
DDMUCNBBNKTNCX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)NC(=NC2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Otros números CAS |
1219-84-7 |
Sinónimos |
N,N'-Bis(3-chlorophenyl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



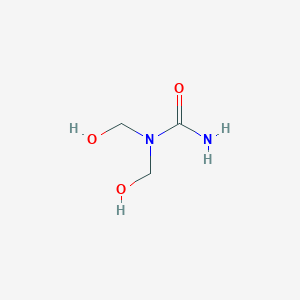
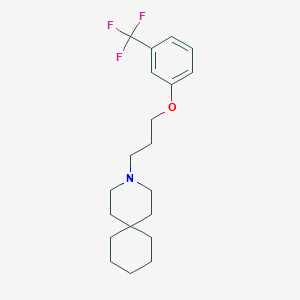
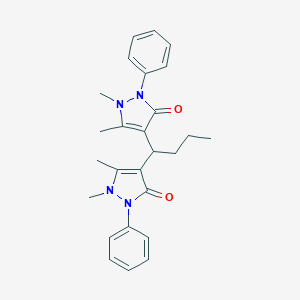
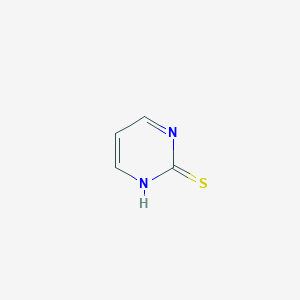

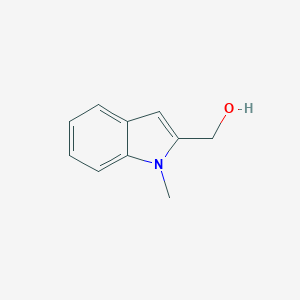
![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
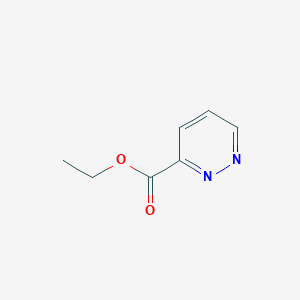
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
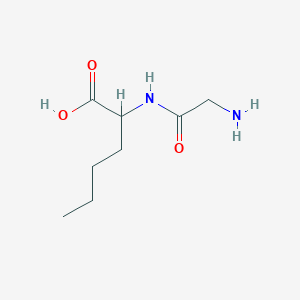


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
